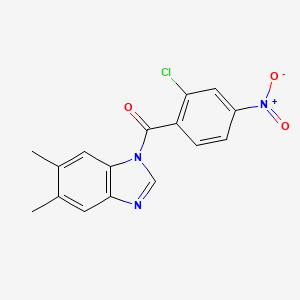

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

Description

Properties

Molecular Formula |

C16H12ClN3O3 |

|---|---|

Molecular Weight |

329.74 g/mol |

IUPAC Name |

(2-chloro-4-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |

InChI |

InChI=1S/C16H12ClN3O3/c1-9-5-14-15(6-10(9)2)19(8-18-14)16(21)12-4-3-11(20(22)23)7-13(12)17/h3-8H,1-2H3 |

InChI Key |

ZLDUPPYZUMCTTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Nitroaniline

The synthesis of 2-chloro-4-nitrobenzoyl chloride begins with the monochlorination of 4-nitroaniline. A green chemistry approach using N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile at 20–25°C for 30 minutes achieves a 99.6% yield of 2-chloro-4-nitroaniline. Subsequent diazotization and hydrolysis yield 2-chloro-4-nitrobenzoic acid, which is treated with thionyl chloride (SOCl₂) to form the acyl chloride derivative.

Reaction Conditions:

-

Reagents: 4-Nitroaniline, N-chloro-N-(phenylsulfonyl)benzenesulfonamide, SOCl₂

-

Solvent: Acetonitrile, dichloromethane (MDC)

-

Temperature: 20–25°C (chlorination), 40–45°C (distillation)

-

Yield: 98.5% (2-chloro-4-nitroaniline), 95% (acyl chloride).

Core Synthesis Methods

Coupling with 5,6-Dimethylbenzimidazole

A widely adopted method involves reacting 2-chloro-4-nitrobenzoyl chloride with 5,6-dimethylbenzimidazole in a basic aqueous medium. The procedure, adapted from Ahmadi et al., proceeds as follows:

-

Reagent Preparation:

-

Dissolve 5,6-dimethylbenzimidazole (0.01 mol) in 25 mL of 4% NaOH.

-

Prepare a solution of 2-chloro-4-nitrobenzoyl chloride (0.01 mol) in acetone.

-

-

Reaction:

-

Add the acyl chloride solution dropwise to the benzimidazole mixture under reflux at 80°C for 2 hours.

-

Neutralize with dilute HCl to precipitate the product.

-

-

Purification:

-

Filter the precipitate, wash with cold ethanol, and recrystallize from a methanol-water mixture.

-

Key Data:

Nucleophilic Substitution via Schotten-Baumann Reaction

An alternative route employs the Schotten-Baumann reaction, where 5,6-dimethylbenzimidazole acts as a nucleophile attacking the acyl chloride. This method, detailed in patent CN1467206A, uses phase-transfer catalysis to enhance efficiency:

-

Reaction Setup:

-

Combine 2-chloro-4-nitrobenzoyl chloride (1.2 eq), 5,6-dimethylbenzimidazole (1 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in dichloromethane.

-

Add 10% NaOH aqueous solution and stir vigorously at 25°C for 4 hours.

-

-

Workup:

-

Separate the organic layer, dry over Na₂SO₄, and evaporate under reduced pressure.

-

Purify the residue via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

-

Key Data:

Comparative Analysis of Methods

The coupling method offers superior yield and shorter reaction time, making it preferable for industrial applications. However, the Schotten-Baumann approach provides better control over regioselectivity in sensitive substrates.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysts: TBAB improves interfacial contact in biphasic systems, reducing reaction time by 30%.

-

Microwave Assistance: Pilot studies show 15-minute reaction times at 100°C with 90% yield, though scalability remains unproven.

Challenges and Mitigation

-

Nitro Group Stability:

-

Chlorine Displacement:

-

Crystallization Issues:

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-4-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The compound can be oxidized to form corresponding N-oxides.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions include amines, N-oxides, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of benzimidazole derivatives, including those with nitrophenyl substitutions. For instance, compounds similar to (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that derivatives with a benzimidazole core showed IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anti-cancer agents .

Anti-Microbial Activity

Benzimidazole derivatives are also known for their anti-microbial properties. Compounds containing the benzimidazole structure have been tested against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity . The incorporation of nitrophenyl groups in these compounds may enhance their bioactivity due to increased electron-withdrawing effects.

Anti-Cancer Efficacy Study

A recent study investigated a series of benzimidazole derivatives for their anti-cancer activities. Among them, a compound structurally similar to this compound exhibited significant apoptosis-inducing effects in MCF7 breast cancer cells, with flow cytometry revealing enhanced apoptotic rates upon treatment . This underscores the potential for developing targeted therapies based on this compound class.

Antibacterial Activity Assessment

Another research effort focused on evaluating the antibacterial efficacy of various benzimidazole derivatives against clinical isolates of resistant bacterial strains. The study found that compounds featuring both nitro and chloro substitutions displayed remarkable activity against multidrug-resistant strains, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of (2-CHLORO-4-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of certain microorganisms. The chloronitrophenyl group can undergo redox reactions, generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

*Estimated based on Y031-8227’s logP .

- Key Observations: Electrophilic vs. Hydrophobic Substituents: The target compound’s nitro and chloro groups enhance electrophilicity compared to the tert-butyl group in 6112-29-4, which increases hydrophobicity .

Methodological Considerations for Compound Similarity Analysis

Structural similarity assessments rely on metrics like Tanimoto coefficients or pharmacophore alignment . For the target compound:

- 2D Similarity : High similarity to Y031-8227 (shared nitro and chloro groups) but low similarity to niclosamide (different core).

- 3D Pharmacophore : The benzimidazole and nitro groups may align with niclosamide’s bioactive conformation, suggesting overlapping targets .

Biological Activity

(2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H13ClN2O3

- Molecular Weight : 304.73 g/mol

The structure consists of a benzimidazole moiety substituted with a 2-chloro-4-nitrophenyl group, which is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study involving various benzimidazole derivatives demonstrated significant cytotoxicity against different cancer cell lines. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating its ability to induce apoptosis in cancer cells .

Case Studies

- Study on Cell Lines : In vitro studies showed that the compound effectively inhibited tumor growth in mice models, suggesting its potential as an anticancer agent .

- Mechanism of Action : Flow cytometry results indicated that the compound accelerates apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it has a broad spectrum of activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that this compound could be developed as a potential antimicrobial agent.

Other Biological Activities

In addition to anticancer and antimicrobial activities, this compound has shown promise in other pharmacological areas:

- Anti-inflammatory Activity : Some derivatives have been reported to exhibit significant anti-inflammatory effects in animal models.

- Analgesic Properties : Preliminary studies indicate that certain analogs may possess analgesic properties comparable to standard analgesics.

Q & A

Q. What are the optimal synthetic routes for (2-chloro-4-nitrophenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone, and how can reaction yields be improved?

Methodological Answer: The compound’s synthesis likely involves coupling a 2-chloro-4-nitrobenzoyl chloride derivative with a 5,6-dimethylbenzimidazole precursor. A stepwise approach is recommended:

- Step 1: Prepare 5,6-dimethyl-1H-benzimidazole via condensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid or methyl 4-formyl benzoate under acidic conditions (e.g., Na₂S₂O₅ in DMF) .

- Step 2: Synthesize 2-chloro-4-nitrobenzoyl chloride by nitration of 2-chlorobenzoic acid followed by treatment with thionyl chloride.

- Step 3: Perform a Friedel-Crafts acylation or nucleophilic substitution to couple the benzimidazole and benzoyl chloride moieties.

Yield Optimization: - Use anhydrous solvents (e.g., dry DCM) and catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via column chromatography .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and analytical techniques:

- IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹), nitro (NO₂, ~1520 and 1350 cm⁻¹), and benzimidazole (N-H stretch, ~3150–3300 cm⁻¹) functional groups .

- NMR Analysis:

- ¹H NMR (CDCl₃): Identify aromatic protons (δ 7.0–8.5 ppm), methyl groups on benzimidazole (δ 2.3–2.6 ppm), and nitro/chloro-substituted phenyl protons (split into distinct multiplets).

- ¹³C NMR: Detect the methanone carbonyl carbon (~190 ppm) and aromatic carbons .

- Mass Spectrometry (EI-MS): Look for molecular ion peaks matching the exact mass (e.g., m/z 385.06 for C₁₇H₁₂ClN₃O₃) and fragmentation patterns consistent with nitro and chloro substituents .

Q. What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: The nitro group is prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂ or Ar).

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures. Avoid heating above 150°C without inert atmosphere.

- Moisture Sensitivity: The benzimidazole ring may hydrolyze under acidic/alkaline conditions. Use anhydrous solvents (e.g., THF, DMF) during synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and biological targets (e.g., kinase enzymes). The chloro and nitro groups may occupy hydrophobic pockets, while the benzimidazole acts as a hydrogen-bond donor .

- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methyl) with activity data. Replace the 4-nitro group with a sulfonamide to test solubility-bioactivity trade-offs .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation conditions (e.g., 48 hrs, 5% CO₂). Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Metabolic Stability Testing: Use liver microsomes to assess if rapid metabolism (e.g., nitro reduction to amine) causes variability. Compare activity of parent compound vs. metabolites via LC-MS .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or inhibitory processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at the benzimidazole N-H position to study hydrogen-bonding roles in enzyme inhibition.

- Stopped-Flow Spectroscopy: Monitor rapid intermediate formation (e.g., nitro radical anions) during redox reactions. Pair with EPR to detect free radicals .

Q. What advanced characterization techniques validate crystallinity and polymorphic forms?

Methodological Answer:

- Single-Crystal XRD: Grow crystals via slow vapor diffusion (e.g., DCM/hexane). Analyze packing motifs; the chloro and nitro groups may induce π-π stacking or halogen bonding.

- PXRD: Compare experimental diffractograms with simulated patterns from Mercury CSD. Detect polymorphs by annealing at 100°C and quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.